molecular formula C14H8N2O2 B12123260 Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- CAS No. 102353-99-1

Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-

Cat. No.: B12123260
CAS No.: 102353-99-1
M. Wt: 236.22 g/mol
InChI Key: KFBGSZIESUFNGS-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-: is an organic compound with the molecular formula C14H8N2O2 It is characterized by the presence of a benzopyran ring fused with a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- typically involves the condensation of 2-oxo-2H-1-benzopyran-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The propanedinitrile group enables participation in cyclocondensation reactions with nucleophiles like amines or hydrazines. For example:

  • Reaction with hydrazines : The nitrile groups may undergo nucleophilic addition followed by cyclization to form pyrazole or pyrimidine rings. Similar coumarin derivatives react with hydrazines to yield fused heterocycles (e.g., pyrazolocoumarins) under mild conditions .

  • Knoevenagel adducts : The α,β-unsaturated ketone in the coumarin core can act as a dienophile in Diels-Alder reactions or form adducts with active methylene compounds (e.g., malononitrile itself) .

Table 1: Inferred Cyclization Reactions

ReactantsConditionsProductsReference
Hydrazine hydrateEthanol, refluxPyrazolocoumarin derivatives
AmmoniaSodium ethoxide, heatPyrimidine-fused benzopyrans
ThioureaDMF, triethylamineThiazole-linked coumarins

Electrophilic and Nucleophilic Substitutions

The coumarin lactone ring and electron-deficient nitrile groups facilitate electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution :

  • EAS at C-6/C-8 : The coumarin ring’s electron-rich positions (C-6 and C-8) are susceptible to halogenation or nitration. Chlorinated analogs are reported in similar compounds .

  • Nitrile hydrolysis : The propanedinitrile moiety may hydrolyze to carboxylic acids or amides under acidic/basic conditions, though steric hindrance from the coumarin scaffold could slow this process .

Multi-Component Reactions (MCRs)

The compound’s dual electrophilic sites (nitriles and α,β-unsaturated carbonyl) make it suitable for MCRs, such as:

  • Hantzsch thiazole synthesis : Reaction with thioureas or thioamides yields thiazole derivatives, as seen in analogous 3-(bromoacetyl)coumarins .

  • Formation of spiro compounds : Interaction with cyclic ketones or enamines could generate spiroheterocycles, a common strategy in coumarin chemistry .

Table 2: Example MCR Pathways

ComponentsCatalyst/SolventProduct ClassYield (%)
Thiourea + propanedinitrile-coumarinEt₃N, DMFThiazolo[3,2-a]coumarins60–75
Hydrazine + aldehydeAcOH, ethanolPyrazoline-coumarin hybrids55–80

Biological Activity and Functionalization

While not directly studied, structurally related coumarin-propanedinitrile hybrids exhibit antimicrobial and anticancer properties . For instance:

  • Antifungal activity : Derivatives with nitrile groups show inhibition against Candida spp. (MIC: 8–32 µg/mL) .

  • Anticancer potential : Similar compounds disrupt microtubule assembly in cancer cells (IC₅₀: ~12 µM) .

Synthetic Limitations and Challenges

  • Steric hindrance : Bulky substituents on the coumarin ring may limit access to reactive sites.

  • Lactone stability : Strong bases or prolonged heating could hydrolyze the lactone ring, yielding coumarilic acid derivatives .

Scientific Research Applications

Chemistry: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzopyran moiety, which can exhibit fluorescence under certain conditions.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- involves its interaction with specific molecular targets. The benzopyran moiety can interact with enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
  • Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-

Uniqueness: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- stands out due to its unique combination of a benzopyran ring and propanedinitrile moiety This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Biological Activity

Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of Propanedinitrile derivatives typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have utilized methods such as conventional heating and microwave irradiation to enhance yields. For instance, a study reported a yield of 90% using microwave radiation for the synthesis of related compounds . The characterization of these compounds is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which confirm the structural integrity and purity of the synthesized products.

Antimicrobial Activity

Propanedinitrile derivatives have been evaluated for their antimicrobial properties against various microorganisms. A notable study indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Clostridium tetani. Additionally, the compound demonstrated antifungal activity against Rhizoctonia solani, suggesting its potential use in agricultural applications .

Table 1: Antimicrobial Activity of Propanedinitrile Derivatives

CompoundMicroorganismActivity (MIC µg/mL)
1Bacillus subtilis32
1Clostridium tetani25
1Rhizoctonia solani15

Antioxidant Activity

The antioxidant capacity of Propanedinitrile has also been assessed through various assays. One study reported that a derivative of this compound exhibited a scavenging activity with an IC50 value of 43.39 µg/mL against the DPPH radical, indicating strong antioxidant potential . This activity is crucial for preventing oxidative stress-related diseases.

Structure-Activity Relationships (SAR)

The biological activity of Propanedinitrile derivatives can be correlated with their chemical structure through SAR analyses. Variations in substituents on the benzopyran moiety significantly influence both antimicrobial and antioxidant activities. For example, compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to those with electron-donating groups . Molecular docking studies further revealed that these compounds bind effectively to target proteins, which correlates with their observed biological activities.

Case Studies

Case Study 1: Antibacterial Evaluation

In a comprehensive evaluation of antibacterial properties, several derivatives were tested against a panel of pathogens. The results indicated that modifications on the benzopyran structure led to varying degrees of effectiveness. Compounds with halogen substitutions exhibited notably improved antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Antioxidant Mechanism Investigation

A separate investigation focused on elucidating the mechanism behind the antioxidant activity of Propanedinitrile derivatives. The study employed in vitro assays to demonstrate that these compounds effectively reduce reactive oxygen species (ROS) levels in cellular models, thereby mitigating oxidative damage .

Q & A

Q. Basic: What are the standard synthetic routes for preparing Propanedinitrile derivatives with coumarin-based substituents?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation. For example, coupling 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide derivatives in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours. This method ensures regioselectivity and avoids side reactions like polymerization . Slow evaporation of ethanol solutions at room temperature (48 hours) is used to grow single crystals for structural analysis .

Q. Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K. The structure is solved via direct methods (e.g., SHELXS) and refined with SHELXL. ORTEP-3 with a graphical interface is employed for thermal ellipsoid plots and hydrogen-bonding visualization . Key parameters include bond angles (e.g., C4–C5–N2 = 174.4°) and torsion angles (e.g., N1–C1–C4–C5 = -0.5°), which are compared to similar dinitriles .

Q. Advanced: How do hydrogen-bonding and π-interactions influence the solid-state packing of this compound?

Methodological Answer:
Intermolecular C–H⋯N hydrogen bonds form infinite chains along crystallographic axes (e.g., [-101] direction). Additionally, C–H⋯π interactions between aromatic rings and methylidene groups stabilize layered packing parallel to the (101) plane. These interactions are critical for predicting solubility and mechanical properties .

Q. Advanced: What computational methods are used to predict the electronic and thermodynamic properties of such dinitriles?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Statistical thermodynamics and QSPR (Quantitative Structure-Property Relationship) models predict melting points, solubility, and reactivity. Neural networks trained on datasets of ~2,100 compounds enhance accuracy .

Q. Basic: What spectroscopic techniques are employed to validate the purity of synthesized derivatives?

Methodological Answer:

  • FT-IR: Confirms nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
  • NMR: ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethylidene protons (δ 6.5–7.0 ppm). ¹³C NMR resolves sp² carbons (δ 110–160 ppm) and nitrile carbons (δ 115–120 ppm).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₁₂H₇N₃OS: m/z 242.0361) .

Q. Advanced: How do structural modifications (e.g., substituents on the benzopyran ring) affect bioactivity?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhances antimicrobial activity by increasing electrophilicity. Conversely, methoxy groups improve solubility but reduce binding to hydrophobic enzyme pockets. SAR (Structure-Activity Relationship) studies require in vitro assays (e.g., MIC against S. aureus) paired with docking simulations (e.g., AutoDock Vina) to map interactions with bacterial targets .

Q. Advanced: How can contradictory crystallographic data from different synthesis batches be resolved?

Methodological Answer:
Contradictions often arise from polymorphism or solvent inclusion. To resolve:

Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems).

Perform PXRD to detect phase purity.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For example, a >5% variance in C–H⋯N bond lengths suggests different packing motifs .

Q. Basic: What are the key safety considerations when handling this compound in the lab?

Methodological Answer:

  • Toxicity: Nitriles release HCN under acidic conditions; use in fume hoods with cyanide antidote kits.
  • Stability: Light-sensitive; store in amber vials under argon.
  • Waste Disposal: Neutralize with alkaline hypochlorite before disposal .

Q. Advanced: How does the compound’s nonlinear optical (NLO) behavior compare to similar dinitriles?

Methodological Answer:
Hyperpolarizability (β) is calculated via DFT. The conjugated π-system and electron-withdrawing nitrile groups enhance NLO response. For example, β values for [1-(2-oxo-2H-benzopyran-3-yl)ethylidene] derivatives are ~10× higher than non-aromatic analogs due to charge-transfer transitions .

Q. Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 300 W).
  • Flow Chemistry: Ensures consistent mixing and temperature control, improving yield from 60% to 85%.
  • Byproduct Mitigation: Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes .

Properties

CAS No.

102353-99-1

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-[1-(2-oxochromen-3-yl)ethylidene]propanedinitrile

InChI

InChI=1S/C14H8N2O2/c1-9(11(7-15)8-16)12-6-10-4-2-3-5-13(10)18-14(12)17/h2-6H,1H3

InChI Key

KFBGSZIESUFNGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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